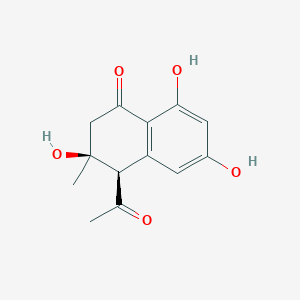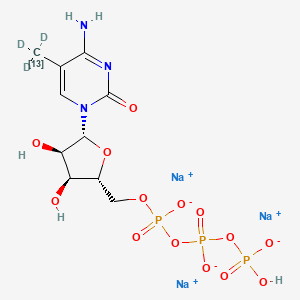
4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone
説明
Synthesis Analysis
The synthesis of similar dihydronaphthalene derivatives involves stereoselective processes and chiral intermediates. For instance, enantioselective hydrolysis using Rhizopusnigricans can yield chiral alcohols from racemic acetates of cis- and trans-dihydronaphthalene derivatives. The absolute stereochemistry of these compounds and key intermediates can be determined through chemical transformations and X-ray crystallography, highlighting the intricate methods required to obtain specific enantiomers and diastereomers (Kasai, Ziffer, & Silverton, 1985). Similarly, lipase-catalyzed resolution and kinetic racemic resolution have been applied to obtain specific isomers of dihydronaphthalene derivatives, demonstrating the complex techniques employed in synthesizing these compounds with desired stereochemical configurations (Jiménez-Teja, Daoubi, Collado, & Hernández-Galán, 2009).
Molecular Structure Analysis
The molecular structure of dihydronaphthalene derivatives, including their cis and trans configurations, significantly influences their physical and chemical properties. Conformational studies using empirical force fields have shown that steric repulsions lead to complex structural behaviors, including the possibility of chair-like structures and interconversion between different forms. This structural versatility is crucial for understanding the reactivity and interaction of these compounds with other molecules (Rabideau, Lipkowitz, & Nachbar, 1984).
Chemical Reactions and Properties
Dihydronaphthalene derivatives undergo various chemical reactions, including dienone-phenol rearrangement, which can lead to ring opening and the formation of new functional groups. These reactions are essential for further modifying the compound for specific applications or for understanding its reactivity patterns (Bell, 1972).
科学的研究の応用
Adenosine A(1) Receptor-Binding Activity : Luteolin, a compound extracted from Senna siamea, was found to be an antagonist at the adenosine A(1) receptor. The study also isolated and identified 4-(cis)-acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone as a new compound during this process (Ingkaninan, IJzerman, & Verpoorte, 2000).
Microbial Oxidation for Productivity Enhancement : A microbial dihydroxylation process was reported for the production of cis-1,2-dihydroxy-1,2-dihydronaphthalene from naphthalene. This study suggests the potential of microbial processes in enhancing the productivity of similar dihydronaphthalenone derivatives (Bosetti et al., 1996).
Antifungal Properties : An antifungal metabolite with a new carbon skeleton, structurally related to dihydronaphthalenone, was isolated from Keissleriella sp., demonstrating potential antifungal applications (Liu et al., 2002).
Synthesis and Characterization : Several studies focus on the synthesis and characterization of compounds structurally related to 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone. For instance, research on the synthesis of tetracyclo [4.4.0.02,4.03,8] decanone via intramolecular reductive coupling is relevant (Margaretha & Tissot, 1982).
Bioactive Compounds in Pharmaceuticals : The exploration of bioactive compounds from various sources, such as Peperomia pellucida, includes research on dihydronaphthalenone derivatives. These compounds show potential for growth inhibitory effects on cancer cell lines (Xu et al., 2006).
Enantioselective Synthesis : The enantioselective synthesis of cis and trans derivatives of tetrahydronaphthalene, related to dihydronaphthalenone, is studied for their potential applications in asymmetric synthesis and pharmaceuticals (Groenewold & Gross, 1981).
特性
IUPAC Name |
(3S,4R)-4-acetyl-3,6,8-trihydroxy-3-methyl-2,4-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-6(14)12-8-3-7(15)4-9(16)11(8)10(17)5-13(12,2)18/h3-4,12,15-16,18H,5H2,1-2H3/t12-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNOAZOXGLUUEB-OLZOCXBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2=C(C(=O)CC1(C)O)C(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C2=C(C(=O)C[C@]1(C)O)C(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138226 | |
| Record name | rel-(3R,4S)-4-Acetyl-3,4-dihydro-3,6,8-trihydroxy-3-methyl-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
263368-92-9 | |
| Record name | rel-(3R,4S)-4-Acetyl-3,4-dihydro-3,6,8-trihydroxy-3-methyl-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263368-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(3R,4S)-4-Acetyl-3,4-dihydro-3,6,8-trihydroxy-3-methyl-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure of 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone?
A1: The study states that the structure of 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone was elucidated, but the specific spectroscopic data or molecular formula are not provided in the abstract [].
Q2: Were any other biological activities investigated for 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone besides adenosine A(1) receptor binding?
A2: The abstract only mentions that 4-(cis)-Acetyl-3,6,8-trihydroxy-3-methyldihydronaphthalenone was found to be "nonactive" []. It does not specify if other biological targets or assays were investigated.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-5-[2-(Methylamino)propyl]-1,3-benzodioxol-4-ol-d3 Hydrochloride](/img/no-structure.png)
